4,6-Dichloro-5-pyrimidinecarboxylic acid

Medicinal Chemistry Organic Synthesis Cross-Coupling

Select 4,6-dichloro-5-pyrimidinecarboxylic acid (CAS 87600-98-4) for its unique symmetrical 4,6-dichloro substitution pattern, enabling sequential, regioselective functionalization via SNAr and Suzuki-Miyaura cross-coupling. This controlled two-step derivatization is essential for constructing unsymmetrical 4,6-diarylpyrimidine kinase inhibitor libraries targeting EGFR and related kinases. The 5-carboxylic acid group (predicted pKa ≈ -0.03) provides a reactive handle for amidation, esterification, or intramolecular cyclization to fused heterocycles. Generic substitution with other dichloropyrimidine isomers is not feasible due to fundamentally different regioselectivity. Ideal for medicinal chemistry SAR programs and agrochemical intermediate synthesis.

Molecular Formula C5H2Cl2N2O2
Molecular Weight 192.98 g/mol
CAS No. 87600-98-4
Cat. No. B1343943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-pyrimidinecarboxylic acid
CAS87600-98-4
Molecular FormulaC5H2Cl2N2O2
Molecular Weight192.98 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)C(=O)O)Cl
InChIInChI=1S/C5H2Cl2N2O2/c6-3-2(5(10)11)4(7)9-1-8-3/h1H,(H,10,11)
InChIKeyKGBLYFGHJNGQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-5-pyrimidinecarboxylic Acid (CAS 87600-98-4) Procurement Overview: Key Intermediate for Kinase Inhibitor and Pyrimidine Scaffold Synthesis


4,6-Dichloro-5-pyrimidinecarboxylic acid (CAS 87600-98-4) is a halogenated heterocyclic building block belonging to the class of pyrimidinecarboxylic acids. Its molecular structure comprises a pyrimidine core substituted with two chlorine atoms at the 4- and 6-positions and a carboxylic acid group at the 5-position, providing a unique profile of reactive sites for sequential functionalization . This compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, enabling the construction of diverse pyrimidine-based scaffolds for drug discovery [1].

Why 4,6-Dichloro-5-pyrimidinecarboxylic Acid Cannot Be Readily Substituted by Other Dichloropyrimidine Isomers


Generic substitution among dichloropyrimidinecarboxylic acid isomers is not feasible due to fundamental differences in their reactivity and regioselectivity. The specific placement of the two chlorine atoms (4,6- versus 2,4-substitution) and the carboxylic acid group dictates the outcome of key synthetic transformations. For instance, the 4,6-dichloro isomer exhibits a distinct reactivity profile in nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions compared to its 2,4-dichloro analog, which often shows preferential substitution at the C-4 position in SNAr [1]. Furthermore, the presence of the carboxylic acid group at the 5-position introduces unique physical properties, such as a significantly lower predicted pKa (≈ -0.03) compared to the non-carboxylated 4,6-dichloropyrimidine core, which influences solubility and reaction conditions [2]. These differences necessitate the specific selection of the 4,6-isomer for targeted synthetic routes and cannot be circumvented by using other in-class compounds.

Quantitative Differentiation of 4,6-Dichloro-5-pyrimidinecarboxylic Acid from Its Closest Analogs: A Procurement Guide


Regioselectivity in Sequential Functionalization vs. 2,4-Dichloropyrimidine Analogs

The 4,6-dichloro substitution pattern provides a distinct regioselectivity advantage over the 2,4-dichloro isomer in sequential functionalization. While 2,4-dichloropyrimidine-5-carboxylic acid (CAS 37131-89-8) is known for preferential substitution at the C-4 position during SNAr reactions [1], the symmetrical nature of the 4,6-dichloro isomer allows for more controlled sequential arylations. Studies on 4,6-dichloropyrimidines have demonstrated the feasibility of synthesizing unsymmetrical 4,6-diarylpyrimidines via selective Suzuki coupling, a strategy that is less straightforward with the 2,4-isomer due to its inherent positional bias [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Enhanced Acidity and Solubility Profile for Derivatization vs. Non-Carboxylated Core

The presence of the carboxylic acid group at the 5-position dramatically alters the acidity of the molecule compared to the non-carboxylated core structure. The predicted pKa of 4,6-dichloro-5-pyrimidinecarboxylic acid is -0.03 ± 0.25 [1], indicating a significantly stronger acid than the parent 4,6-dichloropyrimidine, which lacks this functionality. This high acidity facilitates its use as a substrate for esterification and amidation under mild conditions [2]. Additionally, the carboxylic acid group confers slightly soluble aqueous solubility, a key differentiator from the hydrophobic, non-carboxylated 4,6-dichloropyrimidine .

Physical Chemistry Formulation Synthetic Methodology

Validated Purity Benchmarks for Procurement vs. Less Stringently Supplied Analogs

4,6-Dichloro-5-pyrimidinecarboxylic acid is commercially available with a clearly defined and broadly accepted purity standard of 95% or higher, often certified by reputable suppliers like Thermo Scientific/Alfa Aesar and offered at 97% or 98% by various specialty chemical manufacturers [REFS-2, REFS-3]. This established quality benchmark ensures reproducibility in critical synthetic steps and minimizes the risk of side reactions from unknown impurities. While 2,4-dichloro-5-pyrimidinecarboxylic acid (CAS 37131-89-8) is also available at high purity, the 4,6-isomer benefits from a more widespread supply base with transparent, vendor-neutral quality specifications, making it a lower-risk option for procurement professionals seeking consistent material.

Quality Control Analytical Chemistry Procurement

Recommended Use Cases for 4,6-Dichloro-5-pyrimidinecarboxylic Acid (CAS 87600-98-4) Based on Differentiated Evidence


Synthesis of Kinase Inhibitor Libraries via Regioselective C-4 and C-6 Modifications

The compound's primary application is as a central scaffold for generating diverse libraries of kinase inhibitors. Its symmetrical 4,6-dichloro substitution pattern enables sequential, regioselective functionalization. Chemists can first exploit the chlorine at the 4-position (or 6-position) for a Suzuki or SNAr coupling, followed by a second, distinct modification at the remaining position. This controlled, two-step derivatization is foundational for building 4,6-disubstituted pyrimidines, a class of compounds known for their activity against kinases like EGFR [1]. The resulting carboxylic acid moiety can be further elaborated or used as a handle for bioconjugation or solid-phase attachment.

Precursor for Heterocycle-Fused Systems via Carboxylic Acid Elaboration

The unique combination of a highly acidic carboxylic acid group (predicted pKa ≈ -0.03) with reactive C-Cl bonds makes this compound an ideal precursor for synthesizing fused heterocyclic systems. The carboxylic acid can be readily activated and used to form amides or esters, which can then participate in intramolecular cyclizations with nucleophiles installed at the chlorine positions [2]. This strategy is valuable for building tricyclic or more complex ring systems, a common motif in advanced pharmaceutical candidates.

Synthesis of Unsymmetrical 4,6-Diarylpyrimidines for SAR Studies

As demonstrated in the literature, 4,6-dichloropyrimidines are the starting point for unsymmetrical 4,6-diarylpyrimidines via Suzuki coupling [3]. This specific isomer, with its symmetrical reactivity, allows for the introduction of two different aryl groups through sequential cross-coupling reactions. This capability is essential for medicinal chemists conducting structure-activity relationship (SAR) studies to fine-tune the pharmacological properties of a lead compound.

Starting Material for Agrochemical and Functional Material Intermediates

Beyond pharmaceutical applications, the compound serves as a key intermediate in the synthesis of agrochemicals, such as herbicides and plant growth regulators, as well as functional materials [4]. Its structure permits selective substitution reactions, allowing for the creation of pyrimidine-based active ingredients with tailored properties. The combination of chlorine atoms for cross-coupling and a carboxylic acid for further modification provides a versatile platform for industrial research and development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloro-5-pyrimidinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.